molecular formula C17H24FN3O2 B2481292 1-[(4-Fluorophenyl)methyl]-3-{[1-(morpholin-4-yl)cyclobutyl]methyl}urea CAS No. 2380077-87-0

1-[(4-Fluorophenyl)methyl]-3-{[1-(morpholin-4-yl)cyclobutyl]methyl}urea

Cat. No.: B2481292
CAS No.: 2380077-87-0
M. Wt: 321.396
InChI Key: CIAZGOQDRPXTES-UHFFFAOYSA-N
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Description

1-[(4-Fluorophenyl)methyl]-3-{[1-(morpholin-4-yl)cyclobutyl]methyl}urea is a synthetic organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-Fluorophenyl)methyl]-3-{[1-(morpholin-4-yl)cyclobutyl]methyl}urea typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of the Fluorophenyl Intermediate: The reaction begins with the fluorination of a benzyl compound to introduce the fluorine atom onto the phenyl ring.

    Cyclobutyl Intermediate Synthesis: The cyclobutyl moiety is synthesized separately, often involving cyclization reactions under specific conditions.

    Morpholine Ring Introduction: The morpholine ring is introduced through nucleophilic substitution reactions.

    Coupling Reactions: The final step involves coupling the fluorophenyl, cyclobutyl, and morpholine intermediates using urea as a coupling agent under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

1-[(4-Fluorophenyl)methyl]-3-{[1-(morpholin-4-yl)cyclobutyl]methyl}urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, and halides under mild to moderate temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

1-[(4-Fluorophenyl)methyl]-3-{[1-(morpholin-4-yl)cyclobutyl]methyl}urea has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[(4-Fluorophenyl)methyl]-3-{[1-(morpholin-4-yl)cyclobutyl]methyl}urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(4-Chlorophenyl)methyl]-3-{[1-(morpholin-4-yl)cyclobutyl]methyl}urea
  • 1-[(4-Bromophenyl)methyl]-3-{[1-(morpholin-4-yl)cyclobutyl]methyl}urea
  • 1-[(4-Methylphenyl)methyl]-3-{[1-(morpholin-4-yl)cyclobutyl]methyl}urea

Uniqueness

1-[(4-Fluorophenyl)methyl]-3-{[1-(morpholin-4-yl)cyclobutyl]methyl}urea is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it distinct from its chlorinated, brominated, and methylated analogs.

Properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-3-[(1-morpholin-4-ylcyclobutyl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24FN3O2/c18-15-4-2-14(3-5-15)12-19-16(22)20-13-17(6-1-7-17)21-8-10-23-11-9-21/h2-5H,1,6-13H2,(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIAZGOQDRPXTES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(CNC(=O)NCC2=CC=C(C=C2)F)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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